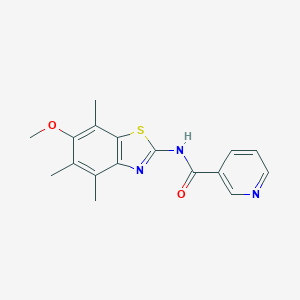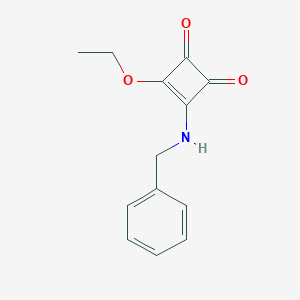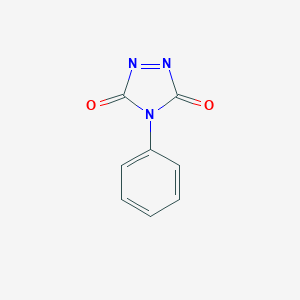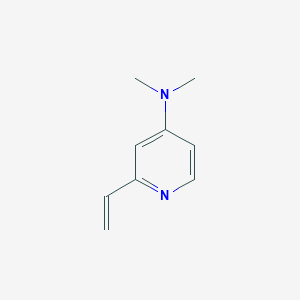
3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects
Studies have shown that 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- has several biochemical and physiological effects. In animal models, this compound has been shown to reduce the size of tumors and inhibit the growth of cancer cells. In addition, this compound has been shown to reduce inflammation and improve the symptoms of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- in lab experiments is its potential as an anticancer and anti-inflammatory agent. This compound has been shown to have significant effects in animal models, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and pathways that it targets. Another direction is to study the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. In addition, future research could focus on developing new methods for synthesizing this compound and identifying analogs with improved efficacy and reduced toxicity.
Conclusion
In conclusion, 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- is a chemical compound that has potential applications in various fields, particularly in medicine. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound and identify new directions for its use.
合成法
The synthesis of 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- involves the reaction of 2-amino-6-methoxy-4,5,7-trimethylbenzothiazole with 3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). This reaction results in the formation of 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- as a white solid.
科学的研究の応用
3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- has been studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. In addition, 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- has been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound inhibits the production of inflammatory cytokines and reduces inflammation in animal models.
特性
CAS番号 |
145096-38-4 |
|---|---|
製品名 |
3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
分子式 |
C17H17N3O2S |
分子量 |
327.4 g/mol |
IUPAC名 |
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17N3O2S/c1-9-10(2)14(22-4)11(3)15-13(9)19-17(23-15)20-16(21)12-6-5-7-18-8-12/h5-8H,1-4H3,(H,19,20,21) |
InChIキー |
LFEMGJZYGUPYGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)OC)C |
正規SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)OC)C |
同義語 |
3-Pyridinecarboxamide, N-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)





![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)
![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)


